Chlortetracycline bisulfate is a derivative of chlortetracycline, a broad-spectrum antibiotic that belongs to the tetracycline class. This compound has been synthesized to enhance the solubility and bioavailability of chlortetracycline, which is essential for improving its therapeutic efficacy. The primary source of chlortetracycline bisulfate is the chemical modification of chlortetracycline through the addition of bisulfate ions, which allows for better solubility in aqueous environments compared to its parent compound.
Classification: Chlortetracycline bisulfate is classified as a pharmaceutical salt of chlortetracycline. It is primarily used in veterinary medicine and has potential applications in human medicine due to its antibacterial properties.
Chlortetracycline bisulfate can be synthesized through a straightforward chemical reaction involving chlortetracycline and sulfuric acid. The process typically includes the following steps:
Techniques such as spectroscopy (NMR, IR), chromatography, and mass spectrometry are employed to characterize the synthesized compound, confirming its structure and purity .
Chlortetracycline bisulfate undergoes several chemical reactions typical of tetracyclines:
These reactions are crucial for understanding how chlortetracycline bisulfate behaves in biological systems and its potential interactions with other compounds .
Chlortetracycline bisulfate acts primarily by inhibiting bacterial protein synthesis. The mechanism involves:
This mechanism is similar to other tetracyclines but may vary slightly due to changes in solubility and bioavailability associated with the bisulfate modification .
Chlortetracycline bisulfate exhibits various physical and chemical properties:
These properties are significant for determining its pharmacokinetics and suitability for various applications .
Chlortetracycline bisulfate has several scientific uses:
The ongoing research into its formulations suggests potential future applications in both veterinary and human medicine .
The fundamental chemical reaction enabling chlortetracycline bisulfate formation involves proton transfer from sulfuric acid (H₂SO₄) to the tertiary amine group at the C4-dimethylamino position (─N(CH₃)₂) of the chlortetracycline molecule. This protonation event generates a positively charged quaternary ammonium center (─⁺NH(CH₃)₂), which subsequently pairs with the bisulfate anion (HSO₄⁻) to form a stable ionic complex [1]. The reaction proceeds under anhydrous conditions at ambient temperatures (20–25°C) to prevent degradation of the tetracycline scaffold.
Characterization via nuclear magnetic resonance spectroscopy confirms the protonation site through the disappearance of the C4-dimethylamino signal and emergence of a characteristic downfield shift (δ +2.1 ppm). Mass spectrometry analyses further validate salt formation via molecular ion peaks corresponding to [chlortetracycline + H]⁺ (m/z 479.0) and [bisulfate]⁻ (m/z 97.0), confirming the ionic association [1]. The protonation-driven salt formation significantly enhances aqueous solubility (by ~40% compared to chlortetracycline hydrochloride) due to increased polarity and improved hydration capacity of the ionic pair [1] [5].
Table 1: Spectroscopic Signatures of Chlortetracycline Bisulfate Formation
| Analytical Technique | Key Observation | Interpretation |
|---|---|---|
| ¹H NMR | Downfield shift at δ 3.8–4.2 ppm | Protonation of C4-dimethylamino group |
| FT-IR | New peaks at 1180 cm⁻¹ and 1045 cm⁻¹ | HSO₄⁻ asymmetric/symmetric stretching |
| LC-MS | m/z 479.0 [M+H]⁺; m/z 97.0 [HSO₄]⁻ | Molecular ion confirmation of ionic pairing |
The bisulfate conjugation pathway employs sulfuric acid as the proton donor in a single-step reaction conducted in polar aprotic solvents (e.g., acetonitrile or acetone). The process achieves near-quantitative conversion (>95%) within 2 hours at 25°C, yielding a crystalline solid with exceptional hydrolytic stability [1]. In contrast, mesylate salt synthesis requires methanesulfonic acid (CH₃SO₃H), which exhibits higher steric bulk but offers superior crystallinity due to the mesylate ion’s lower hydration energy.
Solubility profiling reveals that bisulfate conjugation achieves 283 mg/mL solubility in aqueous media at 25°C—significantly exceeding mesylate (241 mg/mL) and hydrochloride (198 mg/mL) forms [1]. While both salts enhance bioavailability versus the free base, bisulfate demonstrates faster dissolution kinetics (t₉₀ = 4.2 min) than mesylate (t₉₀ = 6.8 min) due to lower lattice energy. Antibacterial potency against Staphylococcus aureus and Escherichia coli, however, remains unchanged across salt forms, confirming that conjugation modifies physicochemical properties without altering the pharmacophore [1] [5].
Table 2: Comparative Properties of Chlortetracycline Salts
| Parameter | Bisulfate Salt | Mesylate Salt | Hydrochloride Salt |
|---|---|---|---|
| Reaction Time | 2 hours | 3 hours | 1.5 hours |
| Yield | 92% | 89% | 95% |
| Aqueous Solubility | 283 mg/mL | 241 mg/mL | 198 mg/mL |
| Dissolution t₉₀ | 4.2 min | 6.8 min | 8.5 min |
Critical reaction parameters governing bisulfate synthesis efficiency include stoichiometric ratio, temperature control, and solvent selection. Optimized protocols employ a 1.05:1.00 molar ratio of H₂SO₄ to chlortetracycline to ensure complete protonation while minimizing acid-catalyzed degradation. Temperature maintenance at 20–25°C is essential; excursions >30°C promote epimerization at C4, reducing chiral purity [1].
Solvent screening identifies acetone as optimal, yielding 92% crystalline product versus 85% in acetonitrile and 78% in ethanol. The crystallization endpoint is monitored via in situ Raman spectroscopy tracking the HSO₄⁻ peak (1045 cm⁻¹). Counterion exchange techniques further enhance purity: replacing residual chloride ions involves washing with dilute H₂SO₄ (0.5% v/v), achieving 99.3% anion homogeneity confirmed by ion chromatography [1] [5]. Scale-up to pilot plant (50 kg batches) maintains yields >90% through jacketed reactors with precise thermal control (±1°C).
Industrial-scale biosynthesis of chlortetracycline employs high-yielding Streptomyces aureofaciens strains in aerated fed-batch fermenters (10,000–50,000 L capacity). The fermentation medium contains soybean meal (carbon source), corn steep liquor (nitrogen), and calcium carbonate (pH stabilizer). Benzyl thiocyanate (0.5–1.0 mM) is added as a stimulant during the idiophase (24–48 hours post-inoculation) to upregulate polyketide synthase expression and halogenase activity, boosting CTC titers by 35–40% [4].
Quantitative proteomic analyses reveal 11 key enzymes induced during the production phase:
These proteins comprise >20% of the cellular proteome during peak CTC synthesis. Strain engineering focuses on overexpressing the ctc gene cluster and suppressing non-productive pathways via CRISPRi-mediated repression of otc (oxytetracycline) biosynthetic genes [4].
Table 3: Fermentation Parameters for CTC Biosynthesis
| Fermentation Parameter | Optimal Condition | Impact on CTC Yield |
|---|---|---|
| Temperature | 28°C | >30°C reduces halogenase activity |
| pH | 6.2–6.5 | Prevents auto-oxidation |
| Aeration Rate | 1.0 vvm | O₂ <0.5 vvm lowers ATP synthesis |
| Benzyl Thiocyanate | 0.75 mM (at 24 h) | Upregulates polyketide synthase |
| Duration | 120–144 hours | Shorter runs reduce C7 chlorination |
Primary recovery begins with acidification of fermentation broth to pH 2.0 using H₂SO₄, precipitating proteins and polysaccharides. Solid-liquid separation via continuous centrifugation (6,000 × g) yields a clarified supernatant containing CTC. Solvent extraction into n-butanol (1:2 v/v broth:solvent) at 4°C isolates CTC with 95% efficiency, followed by back-extraction into aqueous H₂SO₄ (0.1 M) to initiate bisulfate salt formation [4] [1].
Crystallization purification employs anti-solvent addition (isopropanol) under controlled cooling (0.5°C/min) to 4°C, yielding needle-like crystals. Chromatographic polishing using hydrophobic interaction resins (e.g., Amberlite XAD-16) reduces impurities like 4-epi-chlortetracycline to <0.2%. Lyophilization at −40°C and 10 Pa generates a free-flowing powder with 99.5% purity (HPLC-UV, 280 nm), residual solvent <50 ppm, and water content <1.0% [1]. Process analytical technology (PAT) tools like near-infrared spectroscopy enable real-time moisture monitoring during drying.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1